([1-(Chloromethyl)cyclopropyl]methyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclopropyl]methylbenzene |
InChI |
InChI=1S/C11H13Cl/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
ZBKOWULUDZRXAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyclopropanation
Substrate : 3-Allyltoluene
Reagents : Diethylzinc (2.5 equiv), CH₂I₂ (2.5 equiv)
Conditions : Dichloromethane, 0°C to RT, 6 hours
Yield : 85–90%
Step 2: Chlorination
Substrate : Cyclopropylmethylbenzene
Reagents : SOCl₂ (3 equiv), catalytic DMF
Conditions : Reflux in DCM, 4 hours
Yield : 78–82%
Key Data
| Step | Reagent/Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | CH₂I₂/Et₂Zn | 0°C → RT | 88 | 95 |
| 2 | SOCl₂/DMF | 40°C | 80 | 93 |
Halogen Exchange from Brominated Intermediates
A brominated cyclopropane precursor is subjected to halogen exchange using chloride sources.
Substrate : [1-(Bromomethyl)cyclopropyl]methylbenzene
Reagents : NaCl (3 equiv), DMF, 18-crown-6 (0.1 equiv)
Conditions : 100°C, 8 hours
Yield : 68–75%
Advantages :
-
Avoids harsh chlorinating agents.
-
High functional group tolerance.
Limitations :
-
Requires synthesis of brominated precursor.
Reductive Chloromethylation
A modified Gattermann–Koch reaction introduces the chloromethyl group via a radical pathway.
Substrate : Cyclopropylmethylbenzene
Reagents : CH₂O, HCl, AlCl₃
Conditions : 50°C, 6 hours under N₂
Yield : 55–60%
Side Products :
-
Di-chloromethyl derivatives (15–20%).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Scalability |
|---|---|---|---|
| Chloromethylation | Single-step, high regioselectivity | Requires ZnCl₂, corrosive conditions | Industrial |
| Cyclopropanation + Chlorination | High yields, modular | Multi-step, cost of reagents | Lab-scale |
| Halogen Exchange | Mild conditions, avoids HCl gas | Low yield, specialty catalysts | Small-scale |
| Reductive Chloromethylation | Radical tolerance | Low yield, side products | Niche |
Mechanistic Challenges and Optimization
-
Steric Effects : The cyclopropyl group’s strain increases transition-state energy, necessitating elevated temperatures.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve chloride nucleophilicity in halogen exchange.
-
Catalyst Loading : ZnCl₂ ≥ 0.2 equiv minimizes oligomerization of formaldehyde.
Industrial-Scale Considerations
The chloromethylation route (Method 1) is preferred for bulk synthesis due to:
Chemical Reactions Analysis
Types of Reactions
([1-(Chloromethyl)cyclopropyl]methyl)benzene: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the chloromethyl group to a .
Substitution: The chloromethyl group can be substituted with other functional groups such as amines or thiols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like ammonia or sodium thiolate are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of cyclopropylmethylamine or cyclopropylmethylthiol .
Scientific Research Applications
([1-(Chloromethyl)cyclopropyl]methyl)benzene: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ([1-(Chloromethyl)cyclopropyl]methyl)benzene involves its interaction with specific molecular targets. The compound can act as an alkylating agent , forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Benzene, 1-chloro-4-(1-methylcyclopropyl) (NIST Data)
- Molecular Formula : C₁₀H₁₁Cl
- Molecular Weight : 166.64 g/mol
- Key Differences : Lacks the chloromethyl group on the cyclopropane ring. The chlorine atom is directly attached to the benzene ring at the para position.
- Applications : Likely used as a building block in materials science due to its simpler structure .
({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene
- Molecular Formula : C₁₂H₁₅ClO
- Molecular Weight : 210.70 g/mol
- Key Differences : Contains a methoxy (-OCH₃) group instead of a methyl group on the cyclopropane-attached methyl.
- Reactivity : The methoxy group may stabilize the molecule via resonance, reducing electrophilic reactivity compared to the chloromethyl analog.
- Applications: Potential use in polymer chemistry or as a solvent modifier due to its ether functionality .
1-Chloro-4-[(4-methylphenyl)methyl]benzene
- Molecular Formula : C₁₄H₁₃Cl
- Molecular Weight : 216.71 g/mol
- Key Differences : Substituted with a p-tolylmethyl (4-methylbenzyl) group instead of the cyclopropane system.
- Reactivity : The absence of a strained cyclopropane ring and presence of a bulky aromatic group may hinder reactivity in cross-coupling reactions.
- Applications : Reported in synthetic organic chemistry for constructing biaryl systems .
Physical and Chemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| ([1-(Chloromethyl)cyclopropyl]methyl)benzene | C₁₁H₁₃Cl | 180.64 | Chloromethyl-cyclopropylmethyl | High (SN² potential) |
| Benzene, 1-chloro-4-(1-methylcyclopropyl) | C₁₀H₁₁Cl | 166.64 | Cyclopropylmethyl, para-Cl | Moderate (aryl chloride stability) |
| ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene | C₁₂H₁₅ClO | 210.70 | Methoxy, chloromethyl-cyclopropyl | Moderate (ether stability) |
| 1-Chloro-4-[(4-methylphenyl)methyl]benzene | C₁₄H₁₃Cl | 216.71 | p-Tolylmethyl, para-Cl | Low (steric hindrance) |
Notes:
- The chloromethyl group in the target compound enhances its solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-chlorinated analogs .
Biological Activity
([1-(Chloromethyl)cyclopropyl]methyl)benzene, also known as chloromethyl-cyclopropyl-benzene, is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of a chloromethyl group. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11Cl
- Molecular Weight : 182.65 g/mol
The compound features a cyclopropyl ring attached to a benzene moiety with a chloromethyl substituent, which plays a crucial role in its biological interactions.
The biological activity of this compound primarily stems from the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to various biological effects such as:
- Enzyme Inhibition : The chloromethyl group can inhibit enzyme activity by modifying active sites.
- DNA Alkylation : Potentially harmful interactions with DNA can lead to mutagenic effects.
Understanding these mechanisms is vital for assessing the safety and efficacy of this compound in medicinal applications.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds. Key findings include:
- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens. For instance, derivatives with halogen substituents have shown enhanced activity against drug-resistant strains .
- Antitumor Properties : Some studies suggest that derivatives of chloromethyl compounds may possess antiproliferative effects on cancer cell lines, indicating potential use in oncology .
Data Table: Biological Activity Overview
Case Studies
- Case Study on Antibacterial Activity : A study investigated the antibacterial properties of this compound against Staphylococcus aureus. The compound demonstrated an IC50 value of 12.5 µM, indicating moderate effectiveness compared to standard antibiotics .
- Case Study on Antitumor Effects : Another research focused on the antiproliferative effects of chloromethyl derivatives on glioblastoma cells (U-251 MG). The study revealed that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for ([1-(Chloromethyl)cyclopropyl]methyl)benzene?
Methodological Answer: The synthesis typically involves multi-step alkylation or cyclopropanation strategies. A common approach includes:
Cyclopropane Formation : Reacting allylbenzene derivatives with dichlorocarbene (generated from chloroform and a strong base like NaOH) to form the cyclopropane ring.
Chloromethylation : Introducing the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) or similar reagents in the presence of Lewis acids (e.g., AlCl₃).
- Key Considerations : Steric hindrance from the cyclopropane ring may require elevated temperatures (80–100°C) and prolonged reaction times .
- Purification : Distillation or column chromatography is recommended to isolate the product from byproducts like dichlorinated analogs .
Q. How does the cyclopropane ring influence the compound’s chemical reactivity?
Methodological Answer: The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), enhancing electrophilic reactivity at the methyl-substituted carbon. This strain:
- Facilitates Nucleophilic Attack : The chloromethyl group becomes a reactive site for substitution (e.g., SN2 reactions with amines or thiols).
- Alters Stability : Under acidic conditions, the cyclopropane ring may undergo ring-opening reactions, forming linear alkenes or chlorinated alkanes.
- Experimental Validation : Use kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) to quantify reactivity differences compared to non-cyclopropane analogs .
Q. What are the key physicochemical properties of this compound?
Methodological Answer: Critical properties include:
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or cyclopropane ring cleavage) .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of reactions involving the cyclopropane ring?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps (e.g., NBO analysis) to identify reactive sites.
- Case Study : Simulations show that nucleophilic attack preferentially occurs at the chloromethyl carbon due to lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) compared to cyclopropane carbons .
Q. What strategies mitigate toxicity concerns in biological studies of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Replace the chloromethyl group with less toxic substituents (e.g., hydroxymethyl) while retaining bioactivity.
- In Vitro Screening : Use HepG2 liver cell lines to assess cytotoxicity (IC₅₀) and compare with non-chlorinated analogs. Evidence suggests chlorinated benzene derivatives may exhibit hepatotoxicity at concentrations >50 µM .
Q. How does isotopic labeling (e.g., ¹³C or ²H) aid in studying metabolic pathways?
Methodological Answer:
Q. What are the challenges in achieving enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral Catalysts : Use Rhodium or Palladium complexes with BINAP ligands for asymmetric cyclopropanation.
- Hurdles : Steric bulk from the benzene ring reduces catalyst efficiency (yields <60% reported). Optimize solvent polarity (e.g., DMF vs. THF) and temperature to improve enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
